molecular formula C6H8N2O2 B2585254 Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate CAS No. 2503202-94-4

Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate

Cat. No.: B2585254
CAS No.: 2503202-94-4
M. Wt: 140.142
InChI Key: YYPPOBIVCCRGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioorthogonal reagent, enabling the study of biological processes through selective chemical reactions.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Safety and Hazards

Understanding the safety and hazards of a compound is crucial for its handling and use. The specific safety information and potential hazards associated with “Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate” are not provided in the retrieved sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diazo compound with an alkene in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like rhodium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Azides, ethers.

Mechanism of Action

The mechanism of action of methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecule. The pathways involved often include covalent modification of the target or non-covalent interactions that alter its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate is unique due to its combination of the spiro structure with diaza and carboxylate functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-5(9)4-2-6(3-4)7-8-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPPOBIVCCRGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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